molecular formula C11H12FNO2 B6258427 9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one CAS No. 1566564-06-4

9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one

Katalognummer: B6258427
CAS-Nummer: 1566564-06-4
Molekulargewicht: 209.22 g/mol
InChI-Schlüssel: NPICEHMHPOHGML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one is a synthetic organic compound belonging to the class of benzoxazepines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one typically involves multi-step organic reactions

    Formation of the Benzoxazepine Core: This step often involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable carbonyl compound under acidic or basic conditions.

    Methylation: The addition of methyl groups is typically carried out using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of green chemistry principles to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine position, where nucleophiles like amines or thiols replace the fluorine atom, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions include various oxo, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Wissenschaftliche Forschungsanwendungen

9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one has garnered interest in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for its potential effects on neurological and inflammatory conditions.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one exerts its effects depends on its interaction with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific application and the nature of the compound’s interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one: Lacks the fluorine atom, which may result in different chemical and biological properties.

    9-chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one: Substitution of fluorine with chlorine can lead to variations in reactivity and potency.

    9-bromo-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one: Bromine substitution may affect the compound’s stability and interaction with biological targets.

Uniqueness

The presence of the fluorine atom in 9-fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in various applications compared to its non-fluorinated analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Eigenschaften

CAS-Nummer

1566564-06-4

Molekularformel

C11H12FNO2

Molekulargewicht

209.22 g/mol

IUPAC-Name

9-fluoro-2,2-dimethyl-3,5-dihydro-1,5-benzoxazepin-4-one

InChI

InChI=1S/C11H12FNO2/c1-11(2)6-9(14)13-8-5-3-4-7(12)10(8)15-11/h3-5H,6H2,1-2H3,(H,13,14)

InChI-Schlüssel

NPICEHMHPOHGML-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(=O)NC2=C(O1)C(=CC=C2)F)C

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.